

GNE-235: A Technical Guide to a Selective PBRM1 Bromodomain Inhibitor

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Introduction

GNE-235 is a potent and selective chemical probe for the second bromodomain (BD2) of Polybromo-1 (PBRM1).[1][2][3][4] PBRM1 is a key subunit of the PBAF (Polybromo-associated BRG1/BRM-associated factors) chromatin remodeling complex, a member of the SWI/SNF family.[1][3][5] These complexes play a crucial role in regulating gene expression by altering chromatin structure. The discovery of selective inhibitors for individual bromodomains within these large complexes has been a significant challenge due to the high degree of structural similarity among them.[1][3][4] GNE-235 emerged from a medicinal chemistry effort to elaborate on an aminopyridazine scaffold, previously used to develop probes for other bromodomains.[1][3][4] This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols associated with GNE-235. Its enantiomer, GNE-234, serves as a negative control for cellular investigations.[1][3][4]

Mechanism of Action

GNE-235 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain of PBRM1.[1][2][6] By occupying this site, GNE-235 prevents the recruitment of the PBAF complex to chromatin at specific acetylated histone sites. PBRM1, and specifically its bromodomains, are thought to act as "readers" of epigenetic marks, guiding the PBAF complex to target gene loci. The inhibition of PBRM1 BD2 by GNE-235 is therefore hypothesized to modulate the expression of genes regulated by the PBAF complex. The precise downstream







effects on gene transcription are a subject of ongoing research and can be investigated using **GNE-235** as a chemical probe.[1][2][7]

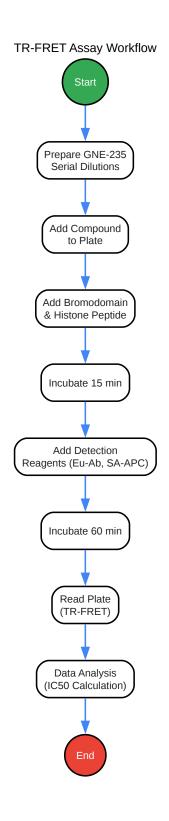
The PBAF complex is involved in various cellular processes, and its dysregulation is implicated in several cancers, most notably clear cell renal cell carcinoma where PBRM1 is frequently mutated.[5][8][9] While **GNE-235** itself has not yet been evaluated for anti-cancer efficacy, its ability to selectively probe the function of a single bromodomain within this massive complex is a critical step towards understanding its role in health and disease.[10][11]



Nucleus contains GNE-235 inhibits contains remodels binds to Acetylated Histones part of Chromatin regulates Gene Transcription

PBAF Complex and GNE-235 Mechanism of Action





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